molecular formula C10H9NO B1449095 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 627870-75-1

6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1449095
M. Wt: 159.18 g/mol
InChI Key: OYPYTRGPZQHMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine” is a heterocyclic compound with potential use in various fields of research and industry due to its unique properties. It has a molecular weight of 159.19 .


Molecular Structure Analysis

The IUPAC name for “6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine” is the same as its common name . The InChI code for this compound is 1S/C10H9NO/c1-2-8-3-4-10-9(7-8)11-5-6-12-10/h1,3-4,7,11H,5-6H2 .


Physical And Chemical Properties Analysis

“6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine” is an oil at room temperature .

Scientific Research Applications

Ethynylene-Linked Benzoxazines and Thermal Properties Ethynylene-linked multifunctional benzoxazines, including derivatives of 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their unique thermal behaviors, such as catalyst-free curing, high thermal stability, and minimal volume shrinkage upon curing. The introduction of ethynylene groups in the benzoxazine structure was investigated to understand its impact on thermal behavior and molecular packing. These properties make ethynylene-linked benzoxazines a promising candidate for next-generation thermosetting resins with potential applications in various industries where high thermal resistance and stability are required (Muraoka et al., 2022).

Bioactivity and Ecological Role of Benzoxazinones Though not directly related to 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine, the broader class of compounds, including benzoxazinones, to which this chemical belongs, has been rediscovered for their bioactivity and ecological role. This includes phytotoxic, antifungal, antimicrobial, and antifeedant effects, underpinning the potential applications of benzoxazinones and their derivatives in developing natural herbicide models and understanding the ecological behavior of benzoxazinone-producing plants (Macias et al., 2009).

Curing Reactions of Ethynyl-Functional Benzoxazine The curing reactions of ethynyl-functional benzoxazines, including compounds similar to 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine, have been thoroughly studied. These studies focus on the influence of the ethynyl group on the thermal cure reaction of benzoxazine compounds and the determination of kinetic parameters, revealing the intricacies of the curing process and its dependence on molecular structure. This research is crucial for optimizing the curing process and enhancing the material properties of the final product (Huang et al., 2006).

Additional Applications Beyond Thermosetting Resins Benzoxazines, including 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine, have traditionally been used as monomers for the preparation of novel phenol resins such as polybenzoxazines. However, recent discoveries have highlighted additional applications for benzoxazines beyond their use as monomers. These include potential uses as luminescent materials, ligands for cations, and reducing agents for precious metal ions, signifying the versatility of benzoxazines in a wide array of scientific and industrial applications (Wattanathana et al., 2017).

properties

IUPAC Name

6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-8-3-4-10-9(7-8)11-5-6-12-10/h1,3-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPYTRGPZQHMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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